4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester
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Overview
Description
4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, a carboxylic acid group, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester typically involves the reaction of thiazolidine-4-carboxylic acid with tert-butyl alcohol and methanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazolidine ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazolidine derivatives .
Scientific Research Applications
4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-BOC-L-Thiazolidine-4-carboxylic acid: This compound has a similar thiazolidine ring structure but differs in the presence of a BOC protecting group instead of a methyl ester.
Thiazolidine-4-carboxylic acid: This compound lacks the tert-butyl and methyl ester groups, making it less complex than 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester.
Uniqueness
This compound is unique due to its combination of a thiazolidine ring, a carboxylic acid group, and a methyl ester group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
166516-86-5 |
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Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 2-tert-butyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3 |
InChI Key |
UHABWJACUPYRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1NC(CS1)C(=O)OC |
Origin of Product |
United States |
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